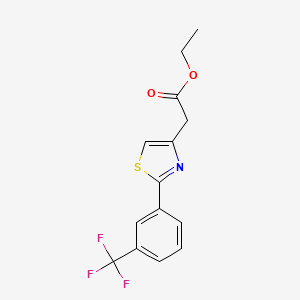

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

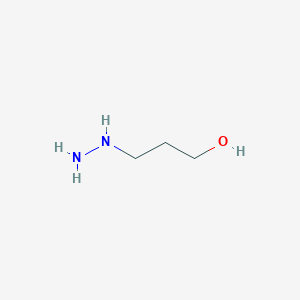

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is a chemical compound with the CAS Number: 78743-00-7 . Its molecular weight is 316.32 and its IUPAC name is ethyl 2-(2-(3-(trifluoromethyl)phenyl)-1H-1lambda3-thiazol-4-yl)acetate . It is stored at a temperature of 28 C .

Molecular Structure Analysis

The molecular formula of this compound is C14H12F3NO2S . The InChI code is 1S/C14H13F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8,21H,2,7H2,1H3 .Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Applications

This compound, due to the presence of the thiazole ring, has been associated with antimicrobial properties. Thiazoles are known to act against a broad spectrum of microbial pathogens. The trifluoromethyl group attached to the phenyl ring may enhance these properties, potentially leading to the development of new antimicrobial agents that could be more effective against resistant strains of bacteria and other microorganisms .

Anti-inflammatory and Analgesic Uses

Thiazole derivatives have shown significant analgesic and anti-inflammatory activities. The compound could be synthesized into drugs that target inflammation pathways, providing relief from pain and swelling in conditions such as arthritis or after surgical procedures .

Antitumor and Cytotoxic Drug Development

The structural complexity of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate makes it a candidate for antitumor and cytotoxic drug development. Its ability to interact with various biological targets can be harnessed to design drugs that specifically target cancer cells, minimizing the impact on healthy cells .

Neuroprotective Agents

Compounds with a thiazole core have been identified as potential neuroprotective agents. This compound could be used in the treatment of neurodegenerative diseases by protecting neurons from damage and improving neurological functions .

Antiviral Research

Thiazole derivatives have been explored for their antiviral activities. With the trifluoromethyl group enhancing the compound’s potential, it could be used in the synthesis of drugs aimed at treating viral infections, including those caused by emerging and re-emerging viruses .

Chemical Synthesis Accelerators

Due to its reactive nature, this compound could serve as an accelerator in chemical syntheses, facilitating the formation of complex molecules more efficiently. This application could be particularly useful in the pharmaceutical industry, where the speed and efficiency of drug synthesis are crucial .

Fungicide Development

The thiazole ring is a common structure found in many fungicides. The compound’s inherent properties could be optimized to create fungicides with improved efficacy and lower toxicity, contributing to safer agricultural practices .

Sulfur Drug Precursors

Thiazoles are integral to the structure of many sulfur drugs. Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate could be a precursor in the synthesis of these drugs, which are used to treat a variety of conditions, including bacterial infections and certain chronic diseases .

Mechanism of Action

Target of Action

Similar compounds with a thiazole ring have been found to have diverse biological activities .

Mode of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, including analgesic and anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .

properties

IUPAC Name |

ethyl 2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPMEWPCXFJKTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513806 |

Source

|

| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate | |

CAS RN |

78743-00-7 |

Source

|

| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)